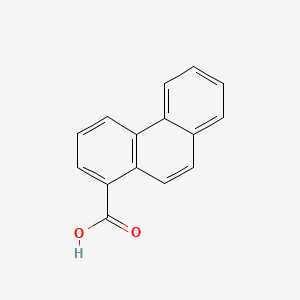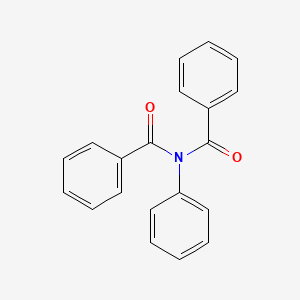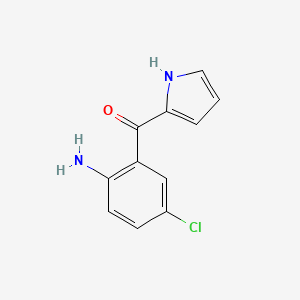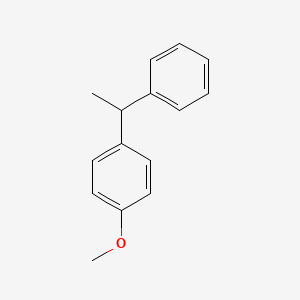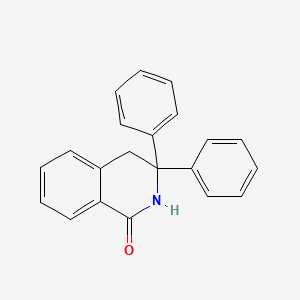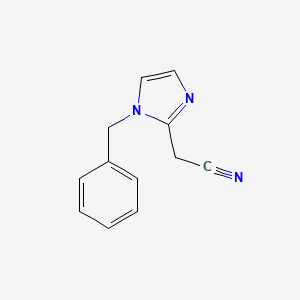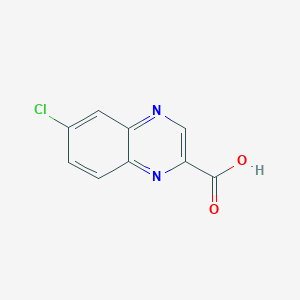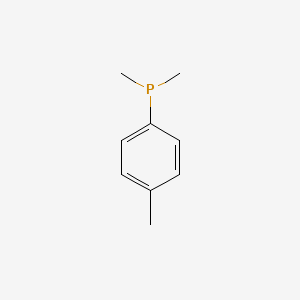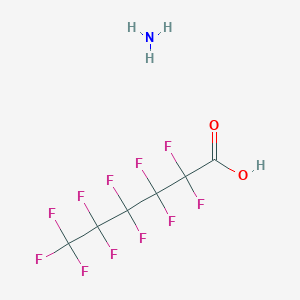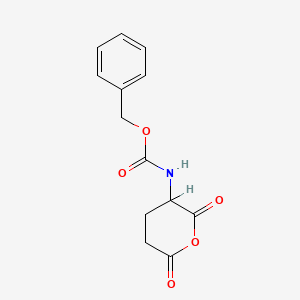
N-Benzyloxycarbonyl-L-glutamic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonyl-L-glutamic anhydride: is an organic synthetic reagent widely used in various chemical and biological applications. It is known for its role in the synthesis of polypeptides and as a gamma-glutamyl donor substrate for the spectrophotometric determination of transglutaminase activity. The compound has a molecular formula of C15H19N3O6 and a molar mass of 337.33 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Benzyloxycarbonyl-L-glutamic anhydride can be synthesized through the ring-opening polymerization of N-carboxyanhydrides (NCAs). This process involves the use of high-vacuum and low-temperature conditions to optimize the polymerization of γ-benzyl-L-glutamate . The reaction typically requires the presence of primary amines as initiators .
Industrial Production Methods: Industrial production of this compound involves the use of benzylchloroformate and L-glutamic acid derivatives. The process includes the formation of isocyanate intermediates, which react with Grignard reagents to produce the desired anhydride .
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyloxycarbonyl-L-glutamic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the anhydride into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and substituted compounds.
Applications De Recherche Scientifique
N-Benzyloxycarbonyl-L-glutamic anhydride has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of polypeptides and other complex organic molecules.
Biology: The compound serves as a gamma-glutamyl donor substrate for the determination of transglutaminase activity.
Medicine: It is explored for its potential neuroprotective properties and as an anti-ulcer agent.
Industry: The compound is utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of N-Benzyloxycarbonyl-L-glutamic anhydride involves its interaction with specific molecular targets and pathways. The compound acts as a gamma-glutamyl donor, facilitating the transfer of gamma-glutamyl groups to acceptor molecules. This process is crucial in the enzymatic synthesis of new N-terminal glycoproteins and the determination of transglutaminase activity. The molecular targets include enzymes involved in the transglutaminase pathway, which play a role in various biological processes.
Comparaison Avec Des Composés Similaires
- N-Benzyloxycarbonyl-L-lysine N-carboxyanhydride
- γ-Benzyl-L-glutamate N-carboxyanhydride
- N-Benzyloxycarbonyl-L-alanine N-carboxyanhydride
- N-Benzyloxycarbonyl-L-aspartate N-carboxyanhydride
Comparison: N-Benzyloxycarbonyl-L-glutamic anhydride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in the synthesis of polypeptides and its role as a gamma-glutamyl donor . Its unique properties make it a valuable reagent in various chemical and biological applications.
Propriétés
Numéro CAS |
4124-76-9 |
|---|---|
Formule moléculaire |
C13H13NO5 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
benzyl N-[(3S)-2,6-dioxooxan-3-yl]carbamate |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m0/s1 |
Clé InChI |
YIXAMRRMFCPXNC-JTQLQIEISA-N |
SMILES |
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
SMILES isomérique |
C1CC(=O)OC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
| 4124-76-9 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


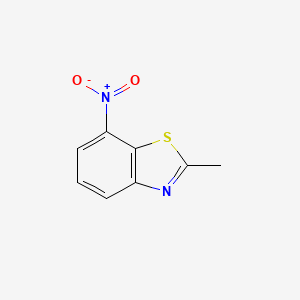
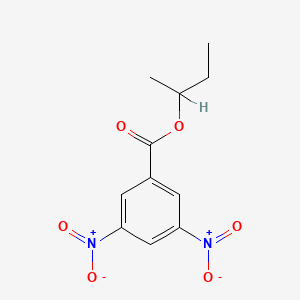
![2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B1619601.png)
